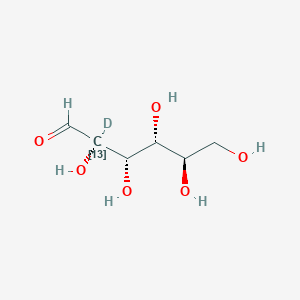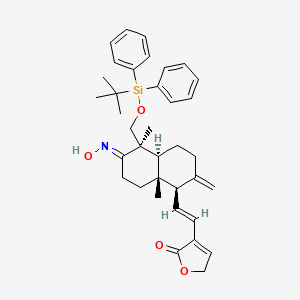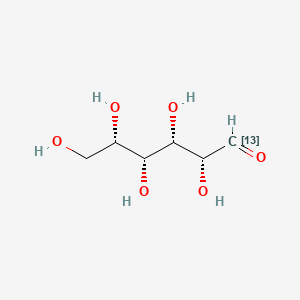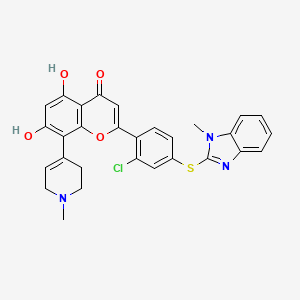
Akr1C3-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akr1C3-IN-5 is a compound that functions as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics, and plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming resistance to cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The process may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its purest form .
Analyse Des Réactions Chimiques
Types of Reactions
Akr1C3-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its interaction with biological targets.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation or reduction states of the compound, as well as substituted derivatives with altered chemical and biological properties .
Applications De Recherche Scientifique
Akr1C3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its effects on steroid metabolism.
Biology: Employed in research to understand the role of AKR1C3 in cellular processes and disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AKR1C3.
Mécanisme D'action
Akr1C3-IN-5 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the enzyme’s ability to catalyze the reduction of steroid hormones and prostaglandins, leading to decreased levels of active androgens and estrogens. The compound also interferes with the signaling pathways regulated by AKR1C3, such as the androgen receptor and NF-κB pathways, thereby inhibiting tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stylopine: A strong inhibitor of AKR1C3 with a similar mechanism of action.
Indomethacin: A non-steroidal anti-inflammatory drug that also inhibits AKR1C3.
Medroxyprogesterone acetate: A pan-AKR1C inhibitor used in combination therapies for cancer treatment.
Uniqueness of Akr1C3-IN-5
This compound is unique in its high specificity and potency as an AKR1C3 inhibitor. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C34H44N2O7 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
benzyl 2-[[(E)-3-[4-acetyloxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C34H44N2O7/c1-24(2)15-18-28-22-26(16-19-30(28)42-25(3)37)17-20-31(38)36-29(32(39)41-23-27-12-8-7-9-13-27)14-10-11-21-35-33(40)43-34(4,5)6/h7-9,12-13,15-17,19-20,22,29H,10-11,14,18,21,23H2,1-6H3,(H,35,40)(H,36,38)/b20-17+ |
Clé InChI |
QQKRDIZITOZFMF-LVZFUZTISA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


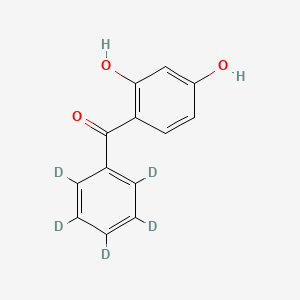

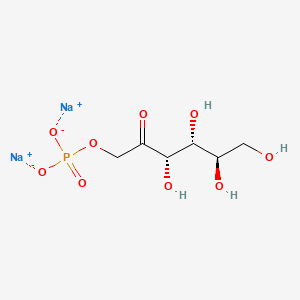
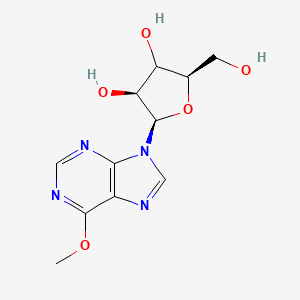
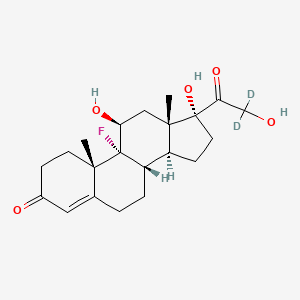
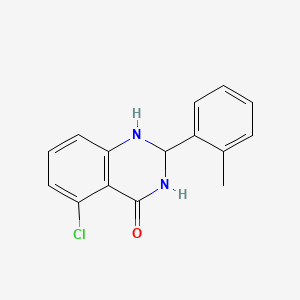
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)


